2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate
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Overview
Description
2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate is an organic compound with a complex structure that includes tertiary amine, ether, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with butyl isocyanate to form the carbamate linkage. The reaction conditions often involve refluxing in an appropriate solvent, such as acetone, and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as a biocide and in drug delivery systems.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and low-density packaging foams .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can interact with acidic sites on proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: Shares the dimethylamino and ethanol functionalities but lacks the carbamate group.
N,N-dimethylaminoethyl carbamate: Contains the carbamate group but differs in the alkyl chain length and structure.
2-(dimethylamino)ethyl acrylate: Contains the dimethylamino group but has an acrylate ester instead of a carbamate .
Uniqueness
2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate is unique due to its combination of tertiary amine, ether, and carbamate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H30N4O4 |
---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-[4-[2-(dimethylamino)ethoxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C14H30N4O4/c1-17(2)9-11-21-13(19)15-7-5-6-8-16-14(20)22-12-10-18(3)4/h5-12H2,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
ZGPLTEWEFJAORN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NCCCCNC(=O)OCCN(C)C |
Origin of Product |
United States |
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